Periplocymarin
説明
Periplocymarin (PPM) is a cardiac glycoside isolated from Cortex periplocae and has been recognized for its strong anti-tumor effects against various cancer cells. It is also an effective component used in Traditional Chinese Medicine, particularly known for its cardiotonic properties, such as promoting calcium influx into cardiomyocytes . Despite its potential benefits, the clinical application of periplocymarin is limited due to its cardiotoxicity and rapid metabolism .
Synthesis Analysis
To improve the bioavailability and cellular uptake of periplocymarin, a prodrug approach has been explored. A periplocymarin-linoleic acid (PL) prodrug was synthesized through esterification and subsequently integrated into PEGylated liposomes (PL-Lip) using film dispersion techniques. This novel formulation showed better colloid stability, sustained drug release, and enhanced tumor targeting compared to its nano-prodrug counterpart (PL-SNP), indicating a promising strategy for clinical application .
Molecular Structure Analysis
Periplocymarin's molecular structure is characteristic of cardiac glycosides, which are known for their ability to increase myocardial contractility. The structure-activity relationship within this class of compounds suggests that variations in the number of sugar molecules can influence their potency. For instance, periplocymarin is less potent than periplocin, indicating that the specific molecular structure of periplocymarin may not be optimal for maximum activity .
Chemical Reactions Analysis
The chemical behavior of periplocymarin in biological systems has been studied to some extent. It has been shown to protect against myocardial fibrosis by regulating key enzymes such as eNOS and COX-2, which are involved in metabolic processes of cardiomyocytes. This regulation is part of the mechanism by which periplocymarin exerts its anti-fibrotic function .
Physical and Chemical Properties Analysis
Periplocymarin exhibits high permeability and is not a substrate for P-glycoprotein efflux, which is beneficial for its absorption and distribution. Additionally, it does not inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. These properties make periplocymarin a promising candidate for further drug development . Pharmacokinetic studies have been facilitated by the development of sensitive LC-MS/MS assays for the determination of periplocymarin in biological samples, which have been applied to studies in rats .
科学的研究の応用
5. Inhibiting Na+ -K+ -ATPase in Cardiomyocytes
- Summary of Application: Periplocymarin has been found to increase myocardial contractility by enhancing Ca2+ influx through the inhibition of Na+ -K+ -ATPase in cardiomyocytes .
- Results: The research provided a novel insight for exploring better inotropic drugs .
6. Forming Redox-Responsive Prodrug-Nanoparticles
- Summary of Application: Periplocymarin has been used to form redox-responsive prodrug-nanoparticles, which could potentially improve its tumor selectivity and reduce its cardiovascular toxicity .
- Results: The results or outcomes obtained were not detailed in the source .
5. Anti-Cancer Drug-Induced Cardiotoxicity
- Summary of Application: Periplocymarin has been found to alleviate heart failure and excessive accumulation of ceramides induced by Doxorubicin, an anti-cancer drug .
- Methods of Application: In the study, mice were divided into three groups: control, Doxorubicin, and Doxorubicin+Periplocymarin. The cardiac function and apoptosis were measured .
- Results: Periplocymarin administration greatly improved the Doxorubicin-induced cardiac dysfunction and attenuated Doxorubicin-induced cardiomyocyte apoptosis .
6. Improving Cellular Uptake and Bioavailability
- Summary of Application: Periplocymarin, when combined with PEGylated liposome, showed improved cellular uptake and bioavailability .
- Methods of Application: The periplocymarin-linoleic acid prodrug was constructed by conjugating the linoleic acid with Periplocymarin via esterification, which was further facilitated to form PEGylated liposome through film dispersion .
- Results: Compared with self-assembling nano-prodrug, PEGylated liposome showed better colloid stability, sustained drug release kinetics, and enhanced cellular uptake by tumor cells .
将来の方向性
特性
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQBDJPMXRDOQ-YUUDFPFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317267 | |
Record name | Periplocymarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one | |
CAS RN |
32476-67-8 | |
Record name | Periplocymarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32476-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Periplocymarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Periplocymarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERIPLOCYMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。